5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine
CAS No.:
Cat. No.: VC20138110
Molecular Formula: C18H22N2O
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N2O |
|---|---|
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | 5-(1-benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine |
| Standard InChI | InChI=1S/C18H22N2O/c1-14-11-16(12-19-18(14)21-2)17-9-6-10-20(17)13-15-7-4-3-5-8-15/h3-5,7-8,11-12,17H,6,9-10,13H2,1-2H3 |
| Standard InChI Key | VKFCCANMAIBERQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1OC)C2CCCN2CC3=CC=CC=C3 |
Introduction
Structural Features and Molecular Identity
Core Architecture
The molecular structure integrates a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 3-position with a methyl group (-CH₃). The 5-position hosts a 1-benzylpyrrolidin-2-yl substituent, creating a bicyclic system with nitrogen atoms at both the pyridine and pyrrolidine rings . The benzyl group (C₆H₅-CH₂-) attached to the pyrrolidine nitrogen introduces steric bulk and aromaticity, potentially influencing receptor-binding interactions .
Table 1: Key Molecular Identifiers
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound’s computed XLogP3 value of 3.4 indicates moderate lipophilicity, favoring permeability across biological membranes . With zero hydrogen bond donors and three acceptors, it demonstrates limited aqueous solubility, aligning with its classification as a research chemical requiring organic solvents for handling .
Synthesis and Manufacturing
General Synthetic Pathways
Available patents and vendor documentation outline a multi-step process:
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Pyrrolidine Functionalization: N-Benzylation of pyrrolidine via alkylation with benzyl halides under basic conditions .
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Pyridine Ring Construction: Coupling the functionalized pyrrolidine to a pre-substituted pyridine core using transition metal-catalyzed cross-coupling reactions .
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Protection/Deprotection: Methoxy and methyl groups are typically introduced early in the synthesis using methylating agents like methyl iodide .
Optimization Challenges
Yield optimization remains a critical hurdle due to steric hindrance at the pyrrolidine nitrogen and competing side reactions during pyridine functionalization. Catalytic systems employing palladium or nickel ligands are under investigation to improve regioselectivity .
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